molecular formula C20H16FN3O4S B3397036 N-(3,4-dimethoxyphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1021207-44-2

N-(3,4-dimethoxyphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B3397036
CAS No.: 1021207-44-2
M. Wt: 413.4 g/mol
InChI Key: OGKYFKLSJCUUPF-UHFFFAOYSA-N
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Description

The compound N-(3,4-dimethoxyphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide features a benzothieno[3,2-d]pyrimidin-4-one core fused with a fluorine atom at position 9 and an acetamide group substituted at position 2. The acetamide side chain is further modified with a 3,4-dimethoxyphenyl moiety.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(9-fluoro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O4S/c1-27-13-7-6-11(8-14(13)28-2)23-16(25)9-24-10-22-18-17-12(21)4-3-5-15(17)29-19(18)20(24)26/h3-8,10H,9H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGKYFKLSJCUUPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC(=C43)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenyl)-2-(9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a compound of significant interest in pharmaceutical research due to its complex structure and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H18FN3O3SC_{21}H_{18}FN_3O_3S with a molecular weight of 411.5 g/mol. The structure includes a benzothieno pyrimidine core, which is known for its diverse biological activities.

The biological activity of this compound can be attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The presence of functional groups allows the compound to interact with enzymes, potentially inhibiting their activity. This can affect metabolic pathways crucial for cell proliferation and survival.
  • Receptor Binding : The acetamide group may facilitate binding to specific receptors, altering cellular responses and signaling pathways.

Antimicrobial Activity

Research indicates that compounds similar to N-(3,4-dimethoxyphenyl)-2-(9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures have been effective against various bacterial and fungal strains, demonstrating minimum inhibitory concentrations (MIC) in the range of 10.7–21.4 μmol/mL for certain compounds .

CompoundMIC (μmol/mL)MBC (μmol/mL)Activity Type
4d10.7–21.421.4–40.2Antibacterial
4pVariesVariesAntifungal

Anti-Cancer Activity

The benzothieno pyrimidine core has been associated with anti-cancer properties. Compounds derived from this structure have shown cytotoxic effects against various cancer cell lines, influencing the release of pro-inflammatory cytokines such as IL-6 and TNF-α .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of synthesized benzothiazole derivatives, revealing that compounds with structural similarities to our target compound exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Assessment : Another research effort focused on the cytotoxic effects of related compounds on solid tumor cell lines. The findings indicated that certain derivatives significantly inhibited cell proliferation, showcasing their potential as therapeutic agents .

Synthesis and Optimization

The synthesis of N-(3,4-dimethoxyphenyl)-2-(9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves several steps:

  • Preparation of Benzothieno Pyrimidine Core : This includes cyclization and fluorination reactions.
  • Introduction of Acetamide Group : Achieved through amidation reactions under controlled conditions to ensure high yield.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

(a) Benzothieno[3,2-d]pyrimidin-4-one vs. Thieno[3,2-d]pyrimidin-4-one
  • N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide (): Core: Thieno[3,2-d]pyrimidin-4-one (smaller aromatic system compared to benzothieno). Substituents: 4-fluorophenyl at position 7 and a 3,4-dimethoxyphenylethyl chain. Molecular Weight: 467.515 g/mol. Key Difference: Reduced aromaticity may decrease π-π stacking interactions with biological targets compared to the benzothieno analog .
(b) Saturated vs. Aromatic Systems
  • N-(3,4-Difluorophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide (): Core: Hexahydrobenzothieno[2,3-d]pyrimidine (saturated system). Substituents: Sulfanyl group and 3,4-difluorophenyl acetamide.
(a) Anti-inflammatory Derivatives ():

Several benzothieno[3,2-d]pyrimidin-4-one sulfonamide thio-derivatives (e.g., compounds 1, 2, 4, 8, 9, 10) inhibit COX-2, iNOS, and ICAM-1 expression in human keratinocytes and macrophages. Key structural features include:

  • Sulfonamide or thioether groups at position 2.
  • Substituted aryl or alkyl chains (e.g., cyclohexyl, 2,4-difluorophenyl).
  • Activity Correlation : Electron-withdrawing groups (e.g., nitro in compound 4 ) enhance COX-2 inhibition, while bulky substituents (e.g., cyclohexyl in 8 ) may improve membrane permeability .
(b) Fluorine and Methoxy Substitutions
  • N-(4-bromo-2-fluorophenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide (): Substituents: Bromo and fluoro groups on the phenyl ring. Impact: Halogens increase lipophilicity and metabolic stability but may introduce steric hindrance .
  • 6-fluoro N-(7-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide (): Substituents: Dual fluorine atoms at positions 6 and 5.

Acetamide Side Chain Variations

(a) Trifluoromethylphenyl vs. Dimethoxyphenyl
  • 2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide (): Molecular Weight: 545.6 g/mol. Substituents: Trifluoromethylphenyl group. Impact: The -CF₃ group enhances lipophilicity and resistance to oxidative metabolism compared to methoxy groups .
(b) Difluorophenyl Derivatives
  • N-(2,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide (): Substituents: 2,4-difluorophenyl and ethyl-methyl groups. Activity: Fluorine atoms improve bioavailability and target binding through electronegative interactions .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Activity/Property Reference
N-(3,4-dimethoxyphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide Benzothieno[3,2-d]pyrimidin 3,4-dimethoxyphenyl, fluorine ~440 (estimated) Hypothesized COX-2 inhibition N/A
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide Thieno[3,2-d]pyrimidin 4-fluorophenyl, dimethoxyphenylethyl 467.515 Undisclosed
N-(3,4-Difluorophenyl)-2-[(3-ethyl-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide Hexahydrobenzothieno[2,3-d] Sulfanyl, 3,4-difluorophenyl ~480 (estimated) Enhanced conformational flexibility
2-{[3-(4-methoxyphenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide Hexahydrobenzothieno[2,3-d] Trifluoromethylphenyl, methoxyphenyl 545.6 High lipophilicity
Benzothieno[3,2-d]pyrimidin-4-one derivatives (e.g., compounds 1–11 ) Benzothieno[3,2-d]pyrimidin Sulfonamide, thioether, aryl/alkyl groups 400–550 COX-2, iNOS, ICAM-1 inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dimethoxyphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3,4-dimethoxyphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

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